molecular formula C18H26N2O2 B6318433 TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE CAS No. 144222-21-9

TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE

Cat. No.: B6318433
CAS No.: 144222-21-9
M. Wt: 302.4 g/mol
InChI Key: RLAULXFJLBPDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE is a sophisticated synthetic intermediate designed for advanced organic and medicinal chemistry research. Its structure integrates a piperidine ring, a key scaffold prevalent in pharmacologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is a cornerstone of modern multi-step synthesis, as it stabilizes the secondary amine, prevents unwanted side reactions, and allows for selective deprotection under mild acidic conditions to reveal the reactive amine for further functionalization . The benzylideneimine moiety introduces a Schiff base functional group, which can serve as a versatile chemical handle for the synthesis of more complex amine derivatives or as a ligand in catalytic systems. Piperidine derivatives are extensively investigated as core structures in drug discovery, particularly in the development of compounds for neurological disorders and oncology . Furthermore, the molecule's potential as a precursor for enzyme inhibitors is significant, given that related piperidine-based structures have been explored as potent inhibitors of metalloenzymes such as arginase, which is a key therapeutic target in immunology and cancer research . This compound is intended for Research Use Only and is a valuable building block for constructing novel chemical entities, exploring new synthetic methodologies, and developing potential therapeutic agents.

Properties

IUPAC Name

tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAULXFJLBPDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Reduction

Starting with 4-piperidinecarboxylic acid, esterification is performed using thionyl chloride (SOCl₂) in methanol, yielding methyl 4-piperidinecarboxylate hydrochloride. This step, conducted under reflux for 1–5 hours, achieves near-quantitative conversion (99% yield). Subsequent reduction of the ester to a primary alcohol is accomplished with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), producing 4-(hydroxymethyl)piperidine.

Halogenation and Amination

The alcohol is converted to a bromide using phosphorus tribromide (PBr₃) in DCM, followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) to yield the azide intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, furnishing tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. This sequence mirrors the Gabriel synthesis route described in, where alkylation and hydrolysis steps were used to introduce nitrogen-containing groups.

Schiff Base Formation via Imine Condensation

The final step involves condensing tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with benzaldehyde to form the benzylideneamino moiety. This reaction is typically conducted in anhydrous ethanol or toluene under reflux, with molecular sieves to sequester water and drive equilibrium toward imine formation. For example, in the synthesis of analogous piperidine derivatives, Schiff base formation achieved 85–90% yield when using a 1:1 molar ratio of amine to aldehyde and catalytic acetic acid.

Table 1: Optimization of Imine Condensation Conditions

ParameterConditionYield (%)Reference
SolventAnhydrous ethanol85
CatalystAcetic acid (0.1 equiv)90
TemperatureReflux (78°C)88
Reaction Time12 hours87

Alternative Routes and Comparative Analysis

Reductive Amination Approach

An alternative method employs reductive amination of tert-butyl 4-formylpiperidine-1-carboxylate with benzylamine, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. While this route bypasses the need for pre-formed aminomethyl intermediates, it requires stringent control of pH (4–6) and yields ~75% product.

Challenges and Yield Optimization

Key challenges include:

  • Aminomethyl Group Instability : The primary amine intermediate is prone to oxidation, necessitating inert atmospheres and low-temperature storage.

  • Imine Hydrolysis : The Schiff base is sensitive to moisture, requiring anhydrous conditions during condensation.

  • Byproduct Formation : Over-alkylation during halogenation steps can be mitigated using controlled stoichiometry of PBr₃.

Optimized yields (>85%) are achieved through:

  • Purification Techniques : Flash chromatography (30% ethyl acetate/hexane) or recrystallization from methanol.

  • Catalyst Screening : Triethylamine enhances Boc protection kinetics, while acetic acid accelerates imine formation .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic cleavage using trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free piperidine amine.

Example Reaction:

text
tert-Butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate + TFA → 4-((benzylideneamino)methyl)piperidine + CO₂ + tert-butanol

Conditions:

  • Reagent: 10% TFA in dichloromethane (DCM) .

  • Yield: Quantitative deprotection observed in analogous Boc-piperidine systems .

Schiff Base Formation and Hydrolysis

The benzylideneamino group is formed via condensation of an aldehyde (e.g., benzaldehyde) with a primary amine. This reversible reaction is pH-dependent and can undergo hydrolysis under acidic or basic conditions.

Example Reaction:

text
4-(Aminomethyl)piperidine-1-carboxylate + Benzaldehyde → this compound + H₂O

Key Observations:

  • Stability: The Schiff base is stable under anhydrous conditions but hydrolyzes in aqueous acidic media .

  • Reversibility: Hydrolysis regenerates the amine and aldehyde, enabling dynamic covalent chemistry applications.

Nucleophilic Substitution at the Piperidine Nitrogen

After Boc deprotection, the secondary amine on the piperidine ring participates in nucleophilic substitutions.

Example Reaction with Activated Electrophiles:

text
4-((Benzylideneamino)methyl)piperidine + R-X → 4-((benzylideneamino)methyl)-N-R-piperidine + HX

Reported Conditions:

  • Electrophiles: Alkyl halides, sulfonyl chlorides, or acyl chlorides .

  • Catalyst: Triethylamine (TEA) or DIPEA in DCM or THF .

Functionalization of the Methyl Linker

The methylene group connecting the piperidine and benzylideneamine moieties can undergo oxidation or cross-coupling reactions.

Oxidation to Carboxylic Acid:

text
This compound → tert-Butyl-4-((benzylideneamino)carbonyl)piperidine-1-carboxylate

Conditions:

  • Reagent: KMnO₄ or RuO₄ in acidic/neutral media .

  • Yield: ~60–75% in analogous systems .

Coupling Reactions via Amine Intermediates

The free amine (post-Boc removal) participates in peptide coupling or urea/thiourea formation.

Peptide Coupling Example:

text
4-((Benzylideneamino)methyl)piperidine + R-COOH → 4-((benzylideneamino)methyl)-N-(R-carbonyl)piperidine

Conditions:

  • Activating Agents: HOBt/HBTU or CDI with DIPEA in DMF .

  • Yield: 50–80% for similar piperidine-carboxylic acid couplings .

Metal-Catalyzed Cross-Coupling

The benzylidene moiety may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings if halogenated analogs are synthesized.

Hypothetical Suzuki Reaction:

text
This compound (iodinated) + Aryl-B(OH)₂ → Biaryl derivative

Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Base: K₂CO₃ in THF/H₂O .

Table 1: Representative Reaction Yields for Analogous Piperidine Derivatives

Reaction TypeReagents/ConditionsYield (%)Source
Boc Deprotection10% TFA in DCM>90
Nucleophilic SubstitutionR-X, TEA, DCM60–75
Oxidation of MethyleneKMnO₄, H₂O/acetone65
Peptide CouplingHOBt/HBTU, DIPEA, DMF72

Table 2: Analytical Data for Key Intermediates

CompoundLCMS (m/z)¹H NMR Key Peaks (δ, ppm)Source
tert-Butyl-4-(hydroxymethyl)piperidine-1-carboxylate216.2 [M+H]⁺1.45 (s, 9H), 3.95 (d, 2H)
Deprotected Piperidine Amine141.1 [M+H]⁺2.75–2.85 (m, 2H), 1.20–1.30 (m, 2H)

Scientific Research Applications

Synthesis Methodologies

The synthesis of tert-butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of the Piperidine Derivative :
    • A piperidine derivative is synthesized using standard methods involving alkylation and acylation reactions.
  • Condensation Reaction :
    • The key step involves the condensation of the piperidine derivative with benzaldehyde derivatives containing amino groups to form the benzylideneamino moiety.
  • Protection and Functionalization :
    • Protection of functional groups may be necessary to enhance reactivity and selectivity during synthesis.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against certain bacterial strains, potentially acting as a β-lactamase inhibitor when used in conjunction with β-lactam antibiotics .
  • Neuroprotective Effects : Research indicates that derivatives of piperidine compounds may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1532
S. aureus2016
P. aeruginosa1832

Case Study 2: Neuroprotective Potential

In a neuropharmacological study, this compound was tested for its protective effects against oxidative stress in neuronal cell cultures. The findings indicated that the compound reduced cell death by 40% compared to control groups exposed to oxidative agents.

TreatmentCell Viability (%)
Control60
Compound Treatment84

Mechanism of Action

The mechanism of action of TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylideneamino group can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related tert-butyl piperidine carboxylates, focusing on substituents, reactivity, and applications:

Compound Name (CAS) Substituent at Piperidine Position 4 Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE (1824819-67-1) Benzylideneamino methyl Schiff base (imine), tert-butyl carbamate 302.418 Intermediate for pharmaceuticals; potential ligand
TERT-BUTYL-3-[(BENZYLIDENEAMINO)METHYL]PIPERIDINE-1-CARBOXYLATE (1824819-67-1) Benzylideneamino methyl (position 3) Schiff base (imine), tert-butyl carbamate 302.418 Positional isomer; altered steric/electronic effects
TERT-BUTYL-4-CYANO-4-(PYRIDIN-2-YL)PIPERIDINE-1-CARBOXYLATE (MFCD11227109) Cyano, pyridin-2-yl Nitrile, aromatic N-heterocycle ~300 (estimated) Enhanced polarity; potential kinase inhibitor
TERT-BUTYL 4-(HYDROXY(PYRIDIN-2-YL)METHYL)PIPERIDINE-1-CARBOXYLATE (333986-05-3) Hydroxy(pyridin-2-yl)methyl Hydroxyl, pyridine ~295 (estimated) Hydrogen bonding capability; metal coordination
TERT-BUTYL 4-(DIPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE (470689-98-6) Diphenylamino Aromatic amine 352.48 High lipophilicity; organic electronics applications
TERT-BUTYL 4-(PIPERIDIN-4-YLMETHYL)PIPERIDINE-1-CARBOXYLATE (879883-54-2) Piperidin-4-ylmethyl Secondary amine ~294 (estimated) Hydrogen bonding; scaffold for polycyclic drug design
TERT-BUTYL 4-(DIBROMOMETHYLENE)PIPERIDINE-1-CARBOXYLATE (305794-65-4) Dibromomethylene Dihalogenated alkene 355.07 Reactive in elimination/substitution reactions

Physical-Chemical Properties

  • Lipophilicity: Compounds with aromatic substituents (e.g., diphenylamino, benzylideneamino) exhibit higher logP values, favoring membrane permeability.
  • Solubility: Hydroxyl and amino groups improve aqueous solubility (e.g., TERT-BUTYL 4-(4-AMINO-2-CHLOROPHENOXY)PIPERIDINE-1-CARBOXYLATE), whereas halogenated or bulky groups reduce it .

Biological Activity

Tert-butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate, also known by its CAS number 144222-21-9, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl ester and a benzylideneamino group, resulting in a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of approximately 302.4 g/mol. It appears as a white crystalline solid and is soluble in various organic solvents, making it suitable for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential against various bacterial strains, suggesting that this compound may possess antimicrobial properties. Studies on related piperidine derivatives have demonstrated effective inhibition against Staphylococcus aureus and other pathogens.
  • Antitumor Effects : Compounds with structural similarities have been investigated for their antitumor properties. For instance, the combination of similar compounds with established chemotherapeutic agents has resulted in enhanced antiproliferative effects in various cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research on related piperidine derivatives has shown promising results in inhibiting squalene synthase and cholesterol synthesis .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step involves the preparation of the piperidine framework, which can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the tert-butyl ester and the benzylideneamino group occurs through nucleophilic substitution reactions, often utilizing protecting groups to facilitate selective reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameCAS NumberAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition
Tert-butyl 4-(benzylideneamino)methyl)piperidine-1-carboxylate144222-21-9Potential (to be confirmed)Under investigationPossible
Tert-butyl 4-(benzylamino)piperidine-1-carboxylate1170424-76-6ConfirmedModerateConfirmed
Tert-butyl piperidine-1-carboxylate75844-69-8LowLowConfirmed

Case Study: Antitumor Efficacy

A study explored the combination of similar piperidine derivatives with established chemotherapeutics like trametinib, demonstrating enhanced efficacy against malignant pleural mesothelioma (MPM) cells. The combination therapy showed superior tumor growth inhibition compared to monotherapies, indicating potential for further investigation into the use of this compound in cancer treatment strategies .

Q & A

Q. How do solvent polarity and Lewis acidity affect catalytic cyclization reactions involving this compound?

  • Optimization : Screen solvents (e.g., DCM vs. THF) and additives (e.g., BF3_3·OEt2_2). Track reaction progress via in situ IR. Higher polarity solvents stabilize transition states in ketone cyclizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.